But-3-en-1-yl cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-en-1-yl cyclobutanecarboxylate is an organic compound that features a cyclobutane ring attached to a carboxylate ester group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with but-3-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
But-3-en-1-yl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-3-en-1-yl cyclobutanecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of cyclobutanecarboxylic acid and but-3-en-1-ol. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxyl group but lacks the butenyl ester group.
But-3-en-1-yl acetate: Contains the butenyl group and ester functionality but lacks the cyclobutane ring.
Uniqueness
But-3-en-1-yl cyclobutanecarboxylate is unique due to the combination of the cyclobutane ring and the butenyl ester group
Properties
CAS No. |
42392-32-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
but-3-enyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h2,8H,1,3-7H2 |
InChI Key |
PLKZGVGTBFNIHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.